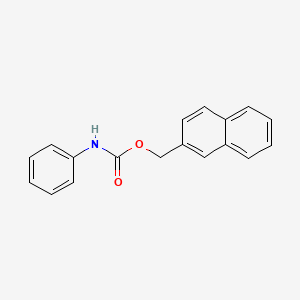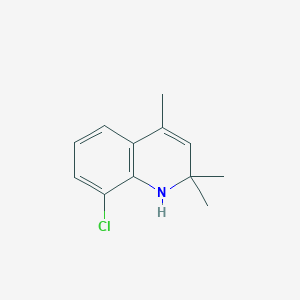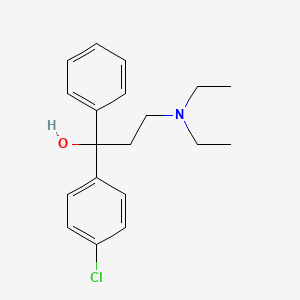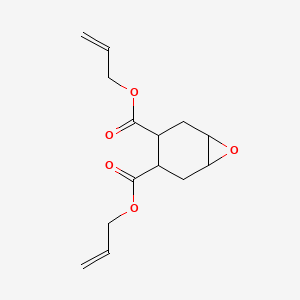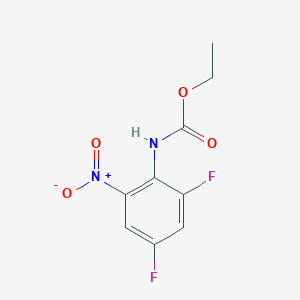![molecular formula C15H15NO2 B14732827 2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline] CAS No. 10454-05-4](/img/structure/B14732827.png)
2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction often requires the use of catalysts to facilitate the formation of the spiro linkage. For instance, palladium-catalyzed reactions have been employed to achieve the desired spiro structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, often using reagents like sodium borohydride.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the spiro compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated spiro compounds .
科学的研究の応用
2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
- Spiro[1,3-dioxolane-2,1’-naphthalene]
- Spiro[1,3-dioxolane-2,3’-indolin]-2’-one
- Samidorphan Isoquinoline Dioxolane
Uniqueness
2’H,6’H-Spiro[1,3-dioxolane-2,1’-pyrido[1,2-b]isoquinoline] stands out due to its unique spiro linkage and the specific arrangement of its rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
10454-05-4 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,1'-2,6-dihydrobenzo[b]quinolizine] |
InChI |
InChI=1S/C15H15NO2/c1-2-5-13-11-16-7-3-6-15(17-8-9-18-15)14(16)10-12(13)4-1/h1-5,7,10H,6,8-9,11H2 |
InChIキー |
BTRUSQKJKCUBFE-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)CC=CN3C2=CC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


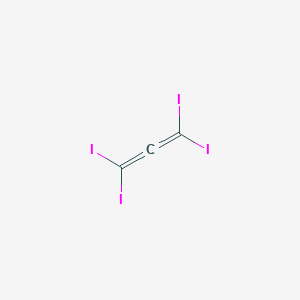
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
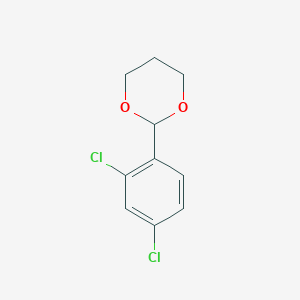
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)
